5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
Description
5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is an organic compound featuring a benzodioxine core linked via a sulfonamido group to a pyridine ring substituted with a carboxylic acid at the 3-position. The carboxylic acid group enhances aqueous solubility, while the sulfonamido moiety may contribute to binding interactions in biological systems.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)9-5-10(8-15-7-9)16-23(19,20)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8,16H,3-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXFQVJIDBLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyridine-3-carboxylic acid under controlled conditions. The reaction typically requires a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine or sulfonamide derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Key Features: Benzodioxine fused to a pyridine ring with methoxy and dimethylamino substituents. Molecular formula: C₂₃H₂₅N₃O₃ (MW: 391.46) .
- Comparison: The dimethylamino group increases basicity and lipophilicity compared to the target compound’s sulfonamido-carboxylic acid system. Applications: Research-only use due to unvalidated medical utility .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic Acid
- Key Features: Benzodioxine linked to a pyrrolidone ring with a carboxylic acid. Molecular formula: C₁₃H₁₃NO₅ (MW: 263.25) .
- Carboxylic acid position (on pyrrolidone vs. pyridine) may alter binding specificity in biological targets. Safety Not available, limiting comparative pharmacokinetic analysis .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Features :
- Carboxamide group may mimic sulfonamido interactions but with reduced acidity. Applications: Structural similarity to antimicrobial agents (e.g., sulfa drugs) suggests possible bioactivity divergence from the target compound .
Physicochemical and Pharmacokinetic Properties
Research Findings and Challenges
- Target Compound Advantages :
- Balanced polarity from sulfonamido and carboxylic acid groups improves bioavailability.
- Structural rigidity from aromatic systems may enhance metabolic stability.
- Limitations: Sulfonamides can hydrolyze under acidic conditions, requiring formulation adjustments. Limited data on in vivo efficacy compared to ’s thiazole derivatives .
Biological Activity
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is a synthetic compound that integrates a benzodioxine moiety with a pyridine ring and a sulfonamide group. This unique structural configuration suggests potential biological activities that are of interest in medicinal chemistry. The compound's diverse functional groups may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A benzodioxine core, which is often associated with bioactive compounds.
- A pyridine ring that enhances solubility and bioavailability.
- A sulfonamide group that is known for its antibacterial properties.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The presence of the sulfonamide moiety in this compound may enhance its efficacy against various bacterial strains. For instance, studies have shown that sulfonamides can inhibit bacterial folate synthesis, leading to bactericidal effects.
Anti-inflammatory Effects
The benzodioxine structure has been linked to anti-inflammatory properties in several studies. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that derivatives of benzodioxine exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest. The combination of the benzodioxine and pyridine moieties could lead to enhanced anticancer activity compared to simpler compounds.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional sulfonamides, indicating superior potency.
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound revealed that it significantly reduced levels of TNF-alpha and IL-6 in vitro. This was measured using ELISA assays on macrophage cell lines treated with lipopolysaccharide (LPS), suggesting a potential mechanism for its anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
